
2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of crystal structures provides insights into the molecular arrangement and bonding interactions within compounds. In the context of 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide, such analysis can reveal how the molecule's unique configuration contributes to its properties and reactivity. For example, the research on chalcones related to the compound shows that molecules can be linked into chains through hydrogen bonding, indicating potential for supramolecular assembly or interaction with biological targets (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Anticancer Potential
Compounds with structural similarities to 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide have been identified as potential anticancer agents through apoptosis induction. The ability to trigger programmed cell death in cancer cells is a valuable therapeutic mechanism. Studies on related compounds demonstrate activity against various cancer cell lines, with specific molecular targets identified, suggesting a pathway through which related compounds might exert anticancer effects (Zhang et al., 2005).
Antioxidant Activity
The antioxidant potential of molecules structurally related to 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide is significant for protecting cells from oxidative stress, a condition linked to various diseases. Research on chalcone derivatives demonstrates potential antioxidant activity, which could be relevant for designing new therapeutic agents targeting oxidative stress-related pathologies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Neurokinin-1 Receptor Antagonism
Neurokinin-1 (NK1) receptors are involved in various physiological processes, including pain perception and the stress response. Compounds that can antagonize NK1 receptors may have therapeutic applications in treating conditions such as depression and anxiety. Research on compounds with similar structural features to 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide shows promise as orally active, water-soluble NK1 receptor antagonists with potential for clinical use in managing emesis and depression (Harrison et al., 2001).
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a reaction that can be problematic in certain medical and agricultural contexts. Inhibitors of urease can thus have applications ranging from the treatment of urease-associated gastrointestinal disorders to the development of agrochemicals. Studies on indole-based compounds with functionalities similar to the compound have shown potent urease inhibitory activity, indicating potential research avenues for related molecules (Nazir et al., 2018).
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-8(2)15(7-6-14)12(16)9(3)10-4-5-11(13)17-10/h4-5,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBZRIMIIDAEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C(C)C1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)
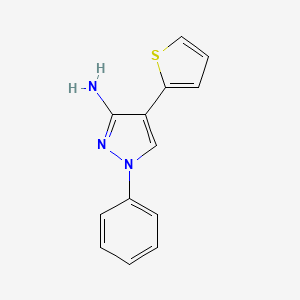


![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

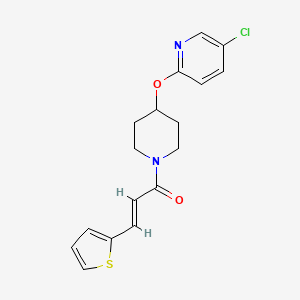
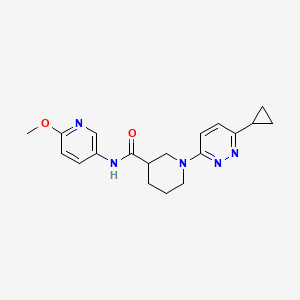
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)
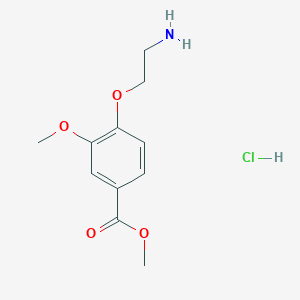
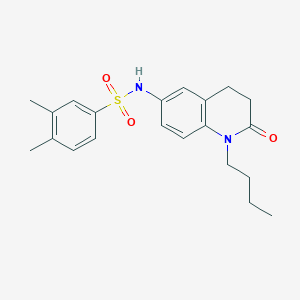
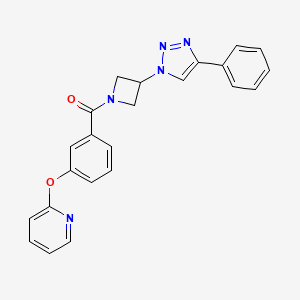
![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)